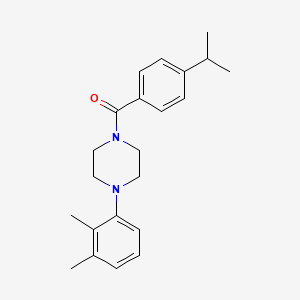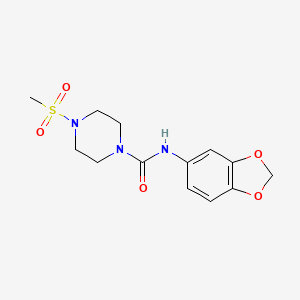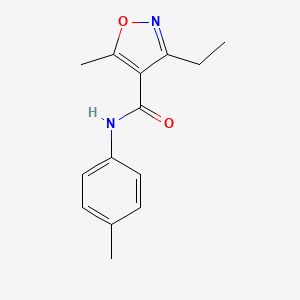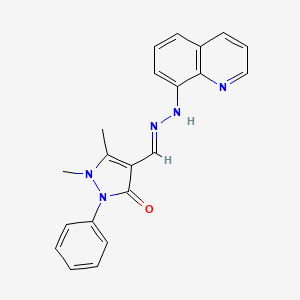
1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a piperazine derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
作用机制
DPI's mechanism of action involves its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine, which results in enhanced dopaminergic neurotransmission. This mechanism of action has been found to be similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
DPI has been found to exhibit various biochemical and physiological effects, including enhanced dopamine release, increased locomotor activity, and improved cognitive function. These effects make DPI a potential candidate for the treatment of various neurological disorders, as mentioned earlier.
实验室实验的优点和局限性
One of the advantages of using DPI in lab experiments is its high potency and selectivity towards the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using DPI is its potential toxicity, which requires careful handling and monitoring during experiments.
未来方向
There are several future directions for the research on DPI, including the development of new analogs with improved potency and selectivity towards the dopamine transporter, the investigation of its potential applications in other fields such as oncology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of DPI in preclinical and clinical trials before its potential therapeutic applications can be realized.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine, or DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI's unique biochemical and physiological effects make it a potential candidate for the treatment of various neurological disorders, and its mechanism of action involves its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. Further research is needed to fully understand the potential applications of DPI and its mechanism of action at the molecular level.
合成方法
DPI can be synthesized using various methods, including the reaction between 1-(2,3-dimethylphenyl)piperazine and 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 1-(2,3-dimethylphenyl)piperazine and 4-isopropylbenzoyl isocyanate in the presence of a base such as potassium carbonate.
科学研究应用
DPI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPI has been found to act as a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16(2)19-8-10-20(11-9-19)22(25)24-14-12-23(13-15-24)21-7-5-6-17(3)18(21)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACQHJEESSEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)




